molecular formula C12H17NO2 B1343959 (R)-4-Benzyl-[1,4]oxazepan-6-ol CAS No. 1022915-31-6

(R)-4-Benzyl-[1,4]oxazepan-6-ol

Cat. No.: B1343959
CAS No.: 1022915-31-6
M. Wt: 207.27 g/mol
InChI Key: SQZLCDHCXXQFNQ-GFCCVEGCSA-N
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Description

®-4-Benzyl-[1,4]oxazepan-6-ol is a chiral compound belonging to the oxazepane family. This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms, with a benzyl group attached to the fourth carbon and a hydroxyl group at the sixth position. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-[1,4]oxazepan-6-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzylamine with an epoxide, followed by cyclization under acidic or basic conditions to form the oxazepane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of ®-4-Benzyl-[1,4]oxazepan-6-ol may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of chiral catalysts or auxiliaries can help in achieving the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-[1,4]oxazepan-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzyl ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

®-4-Benzyl-[1,4]oxazepan-6-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology

In biological research, this compound can be used as a ligand in studying enzyme-substrate interactions. Its chiral nature makes it valuable in the study of stereochemistry and its effects on biological activity.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, ®-4-Benzyl-[1,4]oxazepan-6-ol can be used in the synthesis of polymers and other materials. Its reactivity and functional groups make it suitable for creating specialized materials with desired properties.

Mechanism of Action

The mechanism by which ®-4-Benzyl-[1,4]oxazepan-6-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target, but generally involve modulation of biochemical processes through binding and interaction with active sites.

Comparison with Similar Compounds

Similar Compounds

    ®-1,4-Oxazepan-6-ol: A similar compound with a hydroxyl group at the sixth position but without the benzyl group.

    1,4-Diazepane: Another seven-membered ring compound, but with two nitrogen atoms instead of one oxygen and one nitrogen.

    4-Benzylpiperidine: A six-membered ring compound with a benzyl group, similar in structure but lacking the oxygen atom.

Uniqueness

®-4-Benzyl-[1,4]oxazepan-6-ol is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, along with the benzyl group. This combination of features provides distinct reactivity and interaction profiles, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

(6R)-4-benzyl-1,4-oxazepan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-12-9-13(6-7-15-10-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZLCDHCXXQFNQ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](CN1CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022915-31-6
Record name (R)-4-benzyl-1,4-oxazepan-6-ol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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